(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound features a benzoxazole ring system fused with a pyrrolidinone ring, and a thiazole ring attached via an ether linkage. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is the cyclization of o-aminophenol with carbon disulfide in the presence of an alkali like potassium hydroxide. This forms the benzoxazole ring, which is then further reacted with appropriate reagents to introduce the pyrrolidinone and thiazole moieties.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole and benzoxazole rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the pyrrolidinone ring.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thiazole and benzoxazole rings, reduced forms of the pyrrolidinone ring, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its antimicrobial properties against various pathogens.
Medicine: : Its derivatives are being explored for their potential use in drug development, particularly as anti-inflammatory and anticancer agents.
Industry: : It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fused benzoxazole and pyrrolidinone rings. Similar compounds include other benzoxazole derivatives and thiazole-containing compounds, but the presence of both rings in this particular structure sets it apart.
List of Similar Compounds
Benzoxazole derivatives: : Various analogs with different substituents on the benzoxazole ring.
Thiazole derivatives: : Compounds containing thiazole rings with different functional groups.
Pyrrolidinone derivatives: : Compounds featuring pyrrolidinone rings with various substituents.
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17(22-10-7-13(12-22)25-19-20-8-11-27-19)15-5-3-9-23(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6,8,11,13,15H,3,5,7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMGNOUGGIRABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(C4)OC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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